molecular formula C24H20N2O6 B2525808 METHYL 4,5-DIMETHOXY-2-(3-PHENYL-2,1-BENZOXAZOLE-5-AMIDO)BENZOATE CAS No. 924821-23-8

METHYL 4,5-DIMETHOXY-2-(3-PHENYL-2,1-BENZOXAZOLE-5-AMIDO)BENZOATE

Cat. No.: B2525808
CAS No.: 924821-23-8
M. Wt: 432.432
InChI Key: POPZUVHAXSYFIT-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-(3-phenyl-2,1-benzoxazole-5-amido)benzoate is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Scientific Research Applications

Methyl 4,5-dimethoxy-2-(3-phenyl-2,1-benzoxazole-5-amido)benzoate has several scientific research applications:

Safety and Hazards

“Methyl 4,5-dimethoxy-2-(3-phenylbenzo[c]isoxazole-5-carboxamido)benzoate” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle this compound with protective gloves, clothing, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethoxy-2-(3-phenyl-2,1-benzoxazole-5-amido)benzoate typically involves multi-step organic reactions. One common method involves the condensation of 2-aminophenol with an appropriate aldehyde to form the benzoxazole core

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of nanocatalysts can enhance the efficiency of the synthetic process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-(3-phenyl-2,1-benzoxazole-5-amido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzoxazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,5-dimethoxy-2-(3-phenyl-2,1-benzoxazole-5-amido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4,5-dimethoxy-2-[(3-phenyl-2,1-benzoxazole-5-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O6/c1-29-20-12-17(24(28)31-3)19(13-21(20)30-2)25-23(27)15-9-10-18-16(11-15)22(32-26-18)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPZUVHAXSYFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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